Cyclopent-3-ene-1-carbonyl chloride
Overview
Description
Cyclopent-3-ene-1-carbonyl chloride is a chemical compound with the CAS Number: 3744-80-7 . It has a molecular weight of 130.57 . The IUPAC name for this compound is cyclopent-3-ene-1-carbonyl chloride .
Synthesis Analysis
A selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides has been reported . The process involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature .Molecular Structure Analysis
The InChI code for Cyclopent-3-ene-1-carbonyl chloride is 1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
Cyclopent-3-ene-1-carbonyl chloride may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers .Physical And Chemical Properties Analysis
Cyclopent-3-ene-1-carbonyl chloride has a molecular weight of 130.57 .Scientific Research Applications
Thermal Cyclisation of Unsaturated Carbonyl Compounds
Unsaturated carbonyl compounds, including structures akin to Cyclopent-3-ene-1-carbonyl chloride, undergo intramolecular ene reactions upon heating. This process, which involves the shifting of the enol hydrogen to the terminal carbon atom and cyclisation through σ bonding, is significant in synthesizing alicyclic chemistry. This general and straightforward cyclisation method underscores the compound's role in forming cyclic structures (Conia & Perchec, 1975).
Regioselective Synthesis via Silver-Catalyzed Chlorination
Cyclopent-3-ene-1-carbonyl chloride can be derived from the regioselective synthesis of carbonyl-containing alkyl chlorides through silver-catalyzed ring-opening chlorination of cycloalkanols. This method features complete regioselectivity, high efficiency, and practicality, illustrating the compound's utility in creating synthetic intermediates and drugs (Huang et al., 2016).
Cyclizations Catalyzed by Metal Chlorides
Cyclopent-3-ene-1-carbonyl chloride's applications extend to cyclizations of enynes catalyzed by PtCl2 or other transition metal chlorides, leading to the formation of carbocycles with functional groups. These reactions, facilitated by metal catalysis, highlight diverse pathways and the formation of five- or six-membered carbo- or heterocycles, further emphasizing the compound's versatility in synthetic chemistry (Méndez et al., 2001).
Heck Reactions and Carbonylation
The compound also finds application in Heck reactions and carbonylation processes, where it can act as a pivotal intermediate. These reactions demonstrate the compound's role in efficiently facilitating the formation of β-arylated carbonyl compounds and cyclopentenones, showcasing its utility in complex organic synthesis and the development of new synthetic methods (Berthiol et al., 2006; Doyama et al., 1988).
Safety And Hazards
properties
IUPAC Name |
cyclopent-3-ene-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNPWJAWAATBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524738 | |
Record name | Cyclopent-3-ene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopent-3-ene-1-carbonyl chloride | |
CAS RN |
3744-80-7 | |
Record name | Cyclopent-3-ene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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